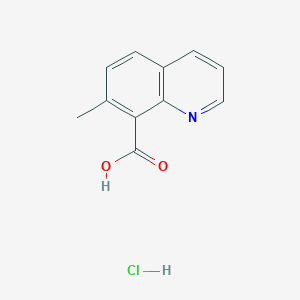

7-甲基喹啉-8-羧酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Quinoline and its analogs can be synthesized using traditional and green synthetic approaches, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are well-known for the construction of the principal quinoline scaffold .科学研究应用

激发态双质子转移

Tang 等人 (2011) 研究了 7-羟基喹啉-8-羧酸,它经历激发态分子内双质子转移 (ESIDPT)。这导致了类似于喹啉酮的互变异构体发射。这项研究展示了该化合物在理解电子激发态中的分子内质子转移机制方面的潜力 (Tang 等人,2011).

抗菌特性

Al-Hiari 等人 (2007) 探索了 8-硝基氟喹诺酮衍生物的抗菌特性。该研究涉及各种衍生物的合成及其对革兰氏阳性菌和革兰氏阴性菌的评估,突出了该化合物在抗菌应用中的潜力 (Al-Hiari 等人,2007).

光敏保护基团

Fedoryak 和 Dore (2002) 描述了 8-溴-7-羟基喹啉 (BHQ) 作为羧酸的光敏保护基团的用途。BHQ 的高量子效率和对多光子诱导的光解的敏感性使其成为研究生物信使的宝贵工具 (Fedoryak 和 Dore,2002).

电化学和光谱电化学

Sokolová 等人 (2015) 对羟基喹啉羧酸的电化学和光谱电化学进行了研究。这项研究提供了对羟基喹啉氧化机制的见解,这对于理解它们在生物系统中的电子转移效率很有价值 (Sokolová 等人,2015).

水溶液中的光降解

Pinna 和 Pusino (2012) 研究了喹啉羧酸除草剂在水溶液中的光降解,为环境降解过程和相关化合物的耐光性提供了宝贵的见解 (Pinna 和 Pusino,2012).

C-H 键官能化

Shabashov 和 Daugulis (2010) 开发了一种辅助导向的、钯催化的羧酸衍生物中 sp3 和 sp2 C-H 键的 β-芳基化和烷基化方法。这项研究突出了该化合物在有机合成和药物开发中的潜力 (Shabashov 和 Daugulis,2010).

作用机制

Target of Action

Quinoline compounds, in general, have been found to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interactions and resulting changes would depend on the nature of the target and the specific structural features of the quinoline derivative.

Biochemical Pathways

Quinoline derivatives can influence a wide range of biochemical pathways due to their diverse biological activities . The downstream effects would depend on the specific pathways affected.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 7-Methylquinoline-8-carboxylic acid hydrochloride . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets.

属性

IUPAC Name |

7-methylquinoline-8-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2.ClH/c1-7-4-5-8-3-2-6-12-10(8)9(7)11(13)14;/h2-6H,1H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBJVKYGOGSJNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC=N2)C=C1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-(cyclopentyloxy)-N-methylnicotinamide](/img/structure/B2925313.png)

![2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2925316.png)

![1-Benzyl-4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2925319.png)

![5-benzyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2925321.png)

![2-(Difluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B2925324.png)

![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2925332.png)

![1-(3,5-dimethylphenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2925333.png)

![7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2925334.png)